The exploration of sugar analogues has been a significant area of research due to their potential applications in medicine and biochemistry. Among these analogues, 1-Deoxy-1-(N-nitrosomethylamino)-D-glucitol, a derivative of 1-deoxy-D-glucitol, has garnered attention. Although the provided data does not directly mention 1-Deoxy-1-(N-nitrosomethylamino)-D-glucitol, it does provide insights into the properties and effects of related compounds, such as 1-deoxynojirimycin (dNOJ) and 1-deoxy-D-glucitol, which can help infer the behavior and applications of the compound 12.
The study of 1-deoxy-D-glucitol and its derivatives has implications in various fields. For instance, these compounds have been tested as antimetabolites, which are substances that interfere with metabolic processes. The research indicates that 1-deoxy-D-glucitol and 1-deoxymannitol can act as substrates for sheep liver glucitol dehydrogenase, albeit with lower affinity and velocity compared to the natural substrate. Additionally, 1-deoxyfructose has been identified as a competitive inhibitor of phosphoglucose isomerase and an effective inhibitor of phosphofructokinase, suggesting potential applications in studying enzyme mechanisms and metabolic pathways2. Furthermore, the lack of acute toxic effects and growth retardation in mice, even at levels where other analogues show such effects, points to the potential of these compounds for therapeutic applications, possibly including 1-Deoxy-1-(N-nitrosomethylamino)-D-glucitol, against organisms that rely heavily on glycolysis, such as certain parasites2.
The compound is synthesized through the nitrosation of meglumine (N-methyl-D-glucamine), which is a derivative of D-glucitol. Nitrosamines are typically formed by the reaction of secondary amines with nitrous acid, leading to the incorporation of a nitroso group into the amine structure. This class of compounds has been studied extensively due to their implications in cancer research and toxicology.
The synthesis of 1-Deoxy-1-(N-nitrosomethylamino)-D-glucitol generally involves the following steps:
This method has been documented in various chemical literature sources, emphasizing the importance of precise control over reaction conditions to ensure high purity and yield of the final product .
The molecular structure of 1-Deoxy-1-(N-nitrosomethylamino)-D-glucitol can be described as follows:
The structural characteristics suggest potential interactions with biological macromolecules, which could lead to various physiological effects .
1-Deoxy-1-(N-nitrosomethylamino)-D-glucitol participates in several chemical reactions typical for nitrosamines:
These reactions highlight its potential toxicity and the need for careful handling in laboratory settings .
The mechanism of action for 1-Deoxy-1-(N-nitrosomethylamino)-D-glucitol primarily revolves around its ability to form reactive intermediates that can interact with cellular components:
Research indicates that such mechanisms are common among nitrosamines, necessitating further investigation into their long-term effects on human health .
These properties are crucial for understanding how the compound behaves in various environments and its potential applications in research.
1-Deoxy-1-(N-nitrosomethylamino)-D-glucitol has several scientific applications:
The systematic IUPAC name for this compound is N-methyl-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]nitrous amide. This nomenclature precisely defines the carbon chain as a hexanol derivative with specified stereochemistry at carbons 2–5 and identifies the N-nitroso-N-methylamino moiety at position 1 [2] [4]. Alternative chemical names include 1-Deoxy-1-(N-nitrosomethylamino)-D-glucitol and 1-N-Methyl-N-nitrosoamino-1-deoxy-D-glucitol, which reflect its structural relationship to the sugar alcohol D-glucitol (sorbitol) modified at the C1 position [4] [5].
The molecular formula is C₇H₁₆N₂O₆, corresponding to a molecular weight of 224.21 g/mol. This formula accounts for the hexitol backbone (C₆H₁₄O₆), replacement of the C1 hydroxyl by a methylnitrosoamino group (CH₃N₂O), and the resultant loss of one oxygen atom compared to unmodified D-glucitol [2] [4] [5]. Elemental composition analysis reveals a carbon content of 37.50%, hydrogen 7.19%, nitrogen 12.49%, and oxygen 42.82%. The structural framework consists of a six-carbon polyol chain with the N-nitrosomethylamino substituent (-N(CH₃)N=O) replacing the primary hydroxyl group at C1, fundamentally altering its chemical behavior compared to non-nitrosated sugar alcohols [2] [4].
Table 1: Fundamental Molecular Descriptors
Property | Value |
---|---|
Molecular Formula | C₇H₁₆N₂O₆ |
Molecular Weight | 224.21 g/mol |
Systematic IUPAC Name | N-methyl-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]nitrous amide |
Alternative Names | 1-Deoxy-1-(methylnitrosoamino)-D-glucitol; 1-N-Methyl-N-nitrosoamino-1-deoxy-D-glucitol |
CAS Registry Number | 10356-92-0 |
This compound exhibits defined stereochemistry derived from its D-glucitol backbone. The stereodescriptors (2S,3R,4R,5R) indicate specific chiral center configurations: C2 is S-configured, while C3, C4, and C5 are R-configured. This arrangement corresponds to the stereochemistry of glucose-derived D-glucitol, where all chiral centers maintain D-series stereochemistry relative to the Fischer projection [2] [4] [5]. The C1 position is achiral due to its deoxy nature and substitution with two identical hydrogen atoms, eliminating the anomeric center present in reducing sugars.
Potential isomeric forms include:
The stereochemical integrity significantly influences molecular interactions. The specific spatial arrangement of hydroxyl groups enables coordination with metal ions and hydrogen-bonding networks in crystalline states or biological matrices. The nitrosamino group adopts preferred conformations relative to the sugar chain due to steric and electronic constraints, potentially influencing its reactivity as a nitrosating agent or carcinogen precursor [2] [5].
Table 2: Chiral Center Specifications
Carbon Atom | Configuration | Functional Environment |
---|---|---|
C2 | S | Secondary alcohol |
C3 | R | Secondary alcohol |
C4 | R | Secondary alcohol |
C5 | R | Secondary alcohol |
C1 | Achiral | -CH₂-N(NO)CH₃ group |
The Simplified Molecular-Input Line-Entry System (SMILES) and International Chemical Identifier (InChI) provide standardized, machine-readable representations of molecular structure. For 1-Deoxy-1-(N-nitrosomethylamino)-D-glucitol, the canonical SMILES is CN(CC(C(C(C(CO)O)O)O)O)N=O
, which encodes atom connectivity without stereochemical information. In contrast, the isomeric SMILES CN(C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)N=O
includes stereochemical descriptors (@
and @@
) specifying the tetrahedral chirality at C2–C5 [2] [5].
The InChI string offers a hierarchical representation:InChI=1S/C7H16N2O6/c1-9(8-15)2-4(11)6(13)7(14)5(12)3-10/h4-7,10-14H,2-3H2,1H3/t4-,5+,6+,7+/m0/s1
This string systematically defines:
C7H16N2O6
)/c
)/h
)/t4-,5+,6+,7+
indicating relative configurations)/m0/s1
for standard tautomer) [2] [5]The InChI Key VLGVGLCWLGEFMR-BDVNFPICSA-N
provides a 27-character hashed version optimized for database searches. The first block (VLGVGLCWLGEFMR
) encodes core connectivity, while the second (BDVNFPICSA
) captures stereochemical features. The final segment (N
) indicates protonation state [2] [5].
These representations demonstrate critical differences: SMILES offers concise readability for cheminformatics, while InChI provides a layered, lossless representation suitable for unambiguous database indexing. Both formats confirm the D-glucitol configuration and N-nitroso substitution but differ in their capacity to encode conformational flexibility or dynamic molecular properties [2] [5].
Table 3: Comparative Structural Representations
Representation System | Identifier String | Stereochemical Information |
---|---|---|
Canonical SMILES | CN(CC(C(C(C(CO)O)O)O)O)N=O | Absent |
Isomeric SMILES | CN(CC@@HN=O | Present (absolute) |
Standard InChI | InChI=1S/C7H16N2O6/c1-9(8-15)2-4(11)6(13)7(14)5(12)3-10/h4-7,10-14H,2-3H2,1H3/t4-,5+,6+,7+/m0/s1 | Present (relative) |
InChI Key | VLGVGLCWLGEFMR-BDVNFPICSA-N | Hashed stereochemical data |
While direct crystallographic data for 1-Deoxy-1-(N-nitrosomethylamino)-D-glucitol remains unreported in public databases, its conformational behavior can be extrapolated from studies of analogous nitrosamines and polyhydroxylated compounds. The molecule exhibits conformational flexibility primarily at three regions: (1) rotation around the C1-N bond linking the glucitol chain to the nitrosamino group (τ₁: C2-C1-N-N), (2) rotation within the nitroso group (τ₂: C-N-N=O), and (3) rotations along the glucitol backbone (C-C bonds) [2] [4] [5].
Computational models suggest a preferred conformation where the nitrosamino group adopts an s-trans orientation relative to the polyol chain to minimize steric clashes with C2 and C3 hydroxyls. The glucitol backbone likely assumes extended zigzag conformations stabilized by intramolecular hydrogen bonding between adjacent hydroxyl groups (e.g., O2H⋯O3, O3H⋯O4). The N-nitroso group’s planarity creates partial double-bond character (N-N bond length ~1.28 Å), with the nitroso oxygen displaying syn or anti periplanar arrangements relative to the methyl group [2] [5].
Crystallization challenges arise from the compound’s hygroscopicity and conformational flexibility. Successful diffraction studies would require specialized techniques:
Insights from enzyme-bound intermediates in structurally related systems, such as 1-deoxy-D-xylulose 5-phosphate synthase, demonstrate how protein binding sites can stabilize specific conformations of flexible sugar derivatives through hydrogen bonding networks and hydrophobic interactions. Such stabilization mechanisms may be relevant to the biological interactions of nitrosamino sugar alcohols .
Future structural studies should prioritize high-resolution cryocrystallography combined with quantum mechanical/molecular mechanical (QM/MM) simulations to elucidate electronic distributions around the nitrosamino group and its influence on glucitol chain dynamics. These approaches would provide essential insights into the molecule’s interactions in biological matrices and potential DNA-adduct formation mechanisms [7].
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